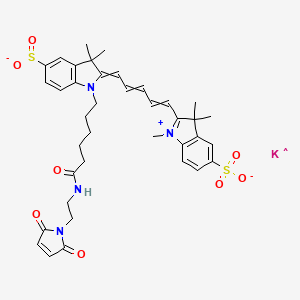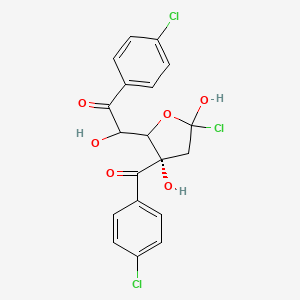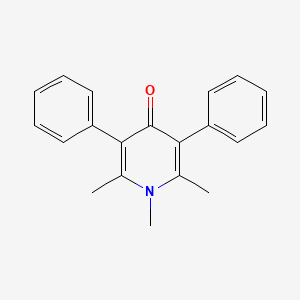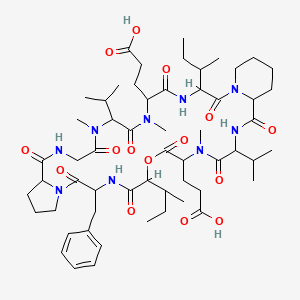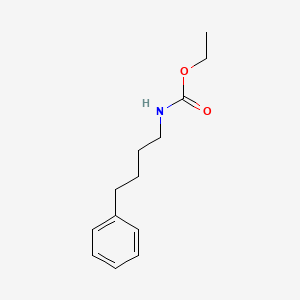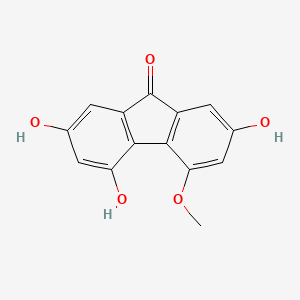
2,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- is a derivative of fluorenone, a compound known for its bright fluorescent yellow color. This compound is notable for its unique structure, which includes multiple hydroxyl and methoxy groups. It has been isolated from the plant Dendrobium chrysotoxum, a member of the Dendrobium genus, which is used in traditional Chinese medicine .
Méthodes De Préparation
The synthesis of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- typically involves the isolation from natural sources such as Dendrobium chrysotoxum. The compound can be extracted using various chromatographic techniques, followed by structural elucidation using spectroscopic methods
Analyse Des Réactions Chimiques
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- has several scientific research applications:
Chemistry: It is used as a model compound in studies of fluorenone derivatives and their reactivity.
Medicine: Due to its cytotoxic properties, it is being investigated for potential therapeutic applications in oncology.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- involves its interaction with cellular components, leading to cytotoxic effects. The compound likely targets specific molecular pathways involved in cell proliferation and survival, although the exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds to 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- include other fluorenone derivatives such as:
- Dendroflorin
- Denchrysan A
- 2,4,5,7-Tetranitrofluorenone
These compounds share structural similarities but differ in their specific substituents and biological activities. The presence of multiple hydroxyl and methoxy groups in 9H-Fluoren-9-one, 2,4,7-trihydroxy-5-methoxy- makes it unique and potentially more reactive in certain chemical and biological contexts .
Propriétés
Numéro CAS |
560096-22-2 |
|---|---|
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2,4,7-trihydroxy-5-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O5/c1-19-11-5-7(16)3-9-13(11)12-8(14(9)18)2-6(15)4-10(12)17/h2-5,15-17H,1H3 |
Clé InChI |
DILPYVBUOBXTTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)




